molecular formula C20H23N3O2S B6113092 N-(1-BENZYL-1H-PYRAZOL-3-YL)-4-BUTYLBENZENE-1-SULFONAMIDE

N-(1-BENZYL-1H-PYRAZOL-3-YL)-4-BUTYLBENZENE-1-SULFONAMIDE

Cat. No.: B6113092
M. Wt: 369.5 g/mol
InChI Key: QIGREPLCBXHBKV-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-pyrazol-3-yl)-4-butylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a benzyl group, and a butyl-substituted benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-4-butylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonamide Formation: The benzylated pyrazole is reacted with 4-butylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-1H-pyrazol-3-yl)-4-butylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(1-Benzyl-1H-pyrazol-3-yl)-4-butylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-4-butylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-1H-pyrazol-3-yl)acetamide
  • N-(1-Benzyl-1H-pyrazol-3-yl)-2-phenoxyacetamide
  • N-(1-Benzyl-1H-pyrazol-3-yl)-2,4-dimethylbenzenesulfonamide

Uniqueness

N-(1-Benzyl-1H-pyrazol-3-yl)-4-butylbenzene-1-sulfonamide is unique due to the presence of the butyl-substituted benzene sulfonamide moiety, which can impart distinct physicochemical properties and biological activities compared to other similar compounds. This structural uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-4-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-2-3-7-17-10-12-19(13-11-17)26(24,25)22-20-14-15-23(21-20)16-18-8-5-4-6-9-18/h4-6,8-15H,2-3,7,16H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGREPLCBXHBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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